7-Amino-8-iodoketanserin
Overview
Description
Synthesis Analysis
The synthesis of 7-Amino-8-iodoketanserin involves the conversion of 7-amino-8-[125I]iodoketanserin to 7-azido-8-[125I]iodoketanserin by reaction with ice-cold NaNO2 and 1 M NaN3 in the dark, followed by extraction with ethyl acetate .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 7-Amino-8-iodoketanserin .Physical And Chemical Properties Analysis
The specific physical and chemical properties of 7-Amino-8-iodoketanserin are not explicitly mentioned in the search results .Scientific Research Applications
Labeling and Binding Characteristics : 7-Amino-8-iodoketanserin, particularly in its tritiated form ([3H]-7-aminoketanserin), is a highly specific radioligand for labeling serotonin-S2 receptors in intact cells. It exhibits low nonspecific binding and slow dissociation, making it valuable for routine binding studies (Wouters et al., 1986).
Vesicular Monoamine Transporter (VMAT) Studies : It has been used for autoradiography of monoaminergic areas on rat brain slices and for photoaffinity labeling of the monoamine transporter in various cell types (Henry et al., 1991).
Monoaminergic Synaptic Vesicles : 7-Amino-8-[125I]iodoketanserin is a useful monoaminergic marker for studying the distribution of monoaminergic synaptic vesicles in the brain (Darchen et al., 1989).
Receptor Studies : It has been employed in studies for the identification and characterization of various receptors, including serotonin 5-HT2 receptors, alpha 1-adrenoceptors, and histamine-H1 receptors in the rat and guinea-pig brains (Schotte & Leysen, 1988).
Neurotransmitter Transporter Research : Research has shown that 7-Azido-8-[125I]iodoketanserin can specifically label the monoamine transporter of chromaffin granule membranes, contributing to the understanding of neurotransmitter transport (Isambert et al., 1992).
Photoaffinity Probe : It serves as an effective photoaffinity probe for serotonin-S2 receptors, helping identify the receptor's ligand binding site as a single polypeptide (Wouters et al., 1987).
Drug Interaction Studies : Ketanserin, a derivative of 7-Amino-8-iodoketanserin, has been studied for its role in blocking the subjective and neural effects of LSD, implicating the 5-HT2A receptor in LSD's neuropharmacology (Preller et al., 2018).
Safety And Hazards
properties
IUPAC Name |
7-amino-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FIN4O3/c23-15-3-1-13(2-4-15)20(29)14-7-9-27(10-8-14)11-12-28-21(30)16-5-6-17(25)18(24)19(16)26-22(28)31/h1-6,14H,7-12,25H2,(H,26,31)/i24-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIQEEZFSFFWGV-XXFZXMJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)I)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)[125I])NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FIN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147197 | |
Record name | 7-Amino-8-iodoketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-8-iodoketanserin | |
CAS RN |
105554-25-4 | |
Record name | 7-Amino-8-iodoketanserin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105554254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-8-iodoketanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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